BenchChemオンラインストアへようこそ!

Manidipine

Hypertension Cardiovascular pharmacology Adverse event profiling

Manidipine is a third-generation dihydropyridine with dual L-type and T-type calcium channel blockade (IC₅₀ 2.6 nM). It demonstrates a 65% lower relative risk of ankle edema versus amlodipine (meta-analytic RR 0.35) and 10-fold slower eGFR decline in hypertensive models, making it the scientifically justified choice when peripheral edema is a confounding variable or renal outcomes are primary endpoints. Its potent CYP2J2 inhibition (Ki 0.0294 μM) enables drug metabolism and eicosanoid biosynthesis research. A documented 42% AUC increase with food intake provides a benchmark dataset for bioavailability and formulation development studies on lipophilic drugs.

Molecular Formula C35H38N4O6
Molecular Weight 610.7 g/mol
CAS No. 89226-50-6
Cat. No. B000393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine
CAS89226-50-6
Synonyms2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
CV 4093
CV-4093
manidipine
manidipine dihydrochloride
manidipine hydrochloride
manidipine, (+-)-isome
Molecular FormulaC35H38N4O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
InChIKeyANEBWFXPVPTEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine (CAS 89226-50-6) for Scientific and Industrial Procurement: Compound Overview


Manidipine (CAS 89226-50-6) is a lipophilic, third-generation dihydropyridine calcium channel antagonist that inhibits both L-type and T-type voltage-dependent calcium channels [1]. It exhibits high selectivity for the vasculature with negligible cardiodepressant activity and does not significantly affect norepinephrine levels, suggesting a lack of sympathetic activation [1]. Manidipine undergoes extensive first-pass hepatic metabolism, is 99% plasma protein bound, and has a terminal elimination half-life ranging from 3.9 to 7.95 hours after a single oral dose [1].

Why In-Class Dihydropyridine Calcium Channel Blockers Cannot Be Interchanged with Manidipine (CAS 89226-50-6)


Although manidipine belongs to the dihydropyridine calcium channel blocker class, significant pharmacological heterogeneity exists within this class that precludes simple interchange. Unlike older first- and second-generation dihydropyridines, manidipine demonstrates unique T-type calcium channel blocking activity that confers distinct vascular and renal selectivity [1]. Furthermore, the differential incidence of class-specific adverse effects—particularly peripheral edema—varies substantially across dihydropyridine agents, with manidipine demonstrating a markedly lower edema risk than amlodipine in head-to-head trials [2]. These pharmacological distinctions translate to clinically meaningful differences in tolerability, renal outcomes, and metabolic profiles that cannot be extrapolated from one dihydropyridine agent to another [1].

Manidipine (CAS 89226-50-6) Product-Specific Quantitative Differentiation Evidence


Manidipine vs Amlodipine: 65% Lower Relative Risk of Ankle Edema in Meta-Analysis

In a meta-analysis of four high-quality head-to-head randomized controlled trials encompassing 838 patients, manidipine 20 mg demonstrated a significantly lower incidence of ankle edema compared with amlodipine 10 mg, despite statistically equivalent antihypertensive efficacy. The relative risk (RR) for ankle edema with manidipine versus amlodipine was 0.35 (95% CI: 0.22–0.54) [1]. Effect sizes for blood pressure reduction were statistically equivalent between the two agents: effect size for DBP = −0.08 (p = 0.22) and SBP = −0.01 (p = 0.83) [1].

Hypertension Cardiovascular pharmacology Adverse event profiling

Manidipine vs Amlodipine: Renal Function Preservation in Type 2 Diabetic Hypertensive Patients

In the AMANDHA randomized study (PROBE design), the addition of manidipine 20 mg versus amlodipine 10 mg for 2 years in 91 hypertensive type 2 diabetic patients with persistent microalbuminuria resulted in a markedly slower decline in estimated glomerular filtration rate (eGFR) [1]. Patients treated with manidipine lost only 0.4 ± 3.9 mL/min/1.73 m² of eGFR over the 2-year follow-up period, whereas those treated with amlodipine lost 4.7 ± 5.2 mL/min/1.73 m², representing a greater than 10-fold difference in the rate of renal function decline despite similar blood pressure control [1].

Diabetic nephropathy Renal pharmacology Microalbuminuria

Manidipine T-Type Calcium Channel Blockade: Dual L-Type and T-Type Inhibition (IC50 = 2.6 nM)

Manidipine is distinguished from many other dihydropyridine calcium channel blockers (including amlodipine) by its ability to block both L-type and T-type voltage-dependent calcium channels [1]. Manidipine dihydrochloride inhibits Ca²⁺ current with an IC50 of 2.6 nM [2]. This dual-channel blockade is mechanistically significant because T-type calcium channels are present in the efferent glomerular arterioles, and their inhibition by manidipine reduces intraglomerular pressure and microalbuminuria—an effect not shared by dihydropyridines lacking T-type activity [1].

Ion channel pharmacology Calcium channel antagonism Vascular biology

Manidipine vs Felodipine: Absence of Reflex Tachycardia and Sympathetic Activation

In a 24-week comparative study of four dihydropyridine calcium antagonists (amlodipine, felodipine, lacidipine, and manidipine) in patients with mild to moderate essential hypertension, all four drugs reduced clinic blood pressure to similar levels [1]. However, only felodipine treatment resulted in a significant increase in heart rate (+3.1 bpm; P < 0.05), whereas manidipine, amlodipine, and lacidipine did not produce significant heart rate changes [1]. Additionally, significant increases in plasma norepinephrine levels were observed after chronic therapy with amlodipine and felodipine, whereas manidipine and lacidipine did not increase plasma norepinephrine [1].

Sympathetic nervous system Heart rate variability Antihypertensive pharmacodynamics

Manidipine Food-Drug Interaction: 42% Increase in Bioavailability with Food

Food significantly increases the oral bioavailability of manidipine. In a randomized crossover study in 12 healthy male subjects, administration of a single 20 mg manidipine tablet with a standardized breakfast increased the AUC from 19.1 ng·h/mL (fasting) to 27.2 ng·h/mL (fed), representing a 42% increase (p < 0.01) [1]. The rate of absorption (tmax) remained unchanged at a median of 1.5 hours, and peak plasma concentration increased from 6.2 ng/mL to 7.8 ng/mL, though this difference was not statistically significant (p = 0.18) [1].

Pharmacokinetics Oral bioavailability Food-drug interaction

Manidipine Potent CYP2J2 Inhibition: Ki = 0.0294 μM

Manidipine exhibits potent competitive reversible inhibition of human cytochrome P450 2J2 (CYP2J2), an enzyme involved in arachidonic acid metabolism and cardiovascular homeostasis [1]. Among a panel of antihypertensive drugs evaluated, manidipine demonstrated the strongest reversible inhibition of CYP2J2, with a Ki value of 0.0294 μM [1]. This inhibitory potency significantly exceeds that of other tested dihydropyridines, including azelnidipine (which acts as a mechanism-based inactivator rather than a reversible inhibitor) [1].

Drug metabolism Cytochrome P450 Enzyme inhibition

Optimal Research and Industrial Application Scenarios for Manidipine (CAS 89226-50-6) Based on Quantitative Differentiation


Preclinical Hypertension Models Requiring Low Edema Incidence and Renal Protection

For in vivo hypertension studies where peripheral edema is a confounding variable or where renal outcomes are a primary endpoint, manidipine offers a scientifically justified alternative to amlodipine. The meta-analytic evidence demonstrating a 65% lower relative risk of ankle edema (RR 0.35) and the AMANDHA trial data showing 10-fold slower eGFR decline provide quantitative justification for selecting manidipine over amlodipine in these contexts [1][2].

Mechanistic Studies of T-Type Calcium Channel Pharmacology in Renal and Vascular Tissues

Manidipine serves as an appropriate pharmacological tool for investigating dual L-type and T-type calcium channel blockade. Unlike amlodipine (predominantly L-type selective), manidipine inhibits both channel subtypes with an IC50 of 2.6 nM, making it suitable for studies examining T-type channel contributions to efferent arteriolar tone, intraglomerular pressure regulation, and microalbuminuria [3][4].

Drug Interaction Studies Involving CYP2J2-Mediated Metabolism Pathways

For research programs investigating cytochrome P450 2J2-mediated drug metabolism, eicosanoid biosynthesis, or cardiovascular drug-drug interactions, manidipine represents a valuable reference compound due to its potent reversible inhibition of CYP2J2 (Ki = 0.0294 μM), the strongest among antihypertensive agents tested [5].

Pharmacokinetic Studies of Food-Dependent Bioavailability in Lipophilic Compounds

Manidipine provides an established reference compound for investigating food effects on oral bioavailability of highly lipophilic drugs. The documented 42% increase in AUC when administered with food (19.1 to 27.2 ng·h/mL) offers a benchmark dataset for formulation development, bioequivalence studies, or research on bile-mediated drug solubilization mechanisms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.